Chemotype Divergence from Clinical Inhibitors: Scaffold-Based Differentiation
LSD1-IN-37 (Compound 5g) is a pyrimidine derivative characterized by a 4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)pyridine moiety, synthesized via a metal-free route [1]. In contrast, clinical-stage LSD1 inhibitors like ORY-1001 (Iadademstat) and GSK2879552 are structurally distinct, primarily based on a tranylcypromine scaffold [2]. This chemotype difference is critical, as tranylcypromine-based inhibitors are irreversible, mechanism-based inactivators of LSD1, whereas the binding mode and reversibility of LSD1-IN-37 are not yet characterized [1][2].
| Evidence Dimension | Chemical Scaffold and Binding Mechanism |
|---|---|
| Target Compound Data | Pyrimidine derivative containing a hexafluoroisopropyl group; mechanism unknown [1]. |
| Comparator Or Baseline | ORY-1001 (Iadademstat): Tranylcypromine-based, irreversible inhibitor with IC50 < 20 nM [2]. |
| Quantified Difference | Not applicable; qualitative difference in chemotype and likely mechanism. |
| Conditions | Structural analysis and literature review. |
Why This Matters
Selection of LSD1-IN-37 enables investigation of a novel chemical space and potentially different binding interactions with LSD1 compared to the widely studied tranylcypromine derivatives.
- [1] Yuan, S., Li, X., Zhang, Y. L., Zhou, W. J., Du, Y. B., He, Z. X., Liu, H. M., & Bai, Y. R. (2024). Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. The Journal of Organic Chemistry, 89(22), 16485-16492. DOI: 10.1021/acs.joc.4c01749. View Source
- [2] Fang, Y., Liao, G., & Yu, B. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. DOI: 10.1186/s13045-019-0811-9. View Source
